molecular formula C26H38ClF3N2O2 B2516720 1-[2-(Adamantan-1-yl)ethoxy]-3-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}propan-2-ol hydrochloride CAS No. 1217024-14-0

1-[2-(Adamantan-1-yl)ethoxy]-3-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}propan-2-ol hydrochloride

Cat. No.: B2516720
CAS No.: 1217024-14-0
M. Wt: 503.05
InChI Key: UBYLBVINLJYYRQ-UHFFFAOYSA-N
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Description

1-[2-(Adamantan-1-yl)ethoxy]-3-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}propan-2-ol hydrochloride is a useful research compound. Its molecular formula is C26H38ClF3N2O2 and its molecular weight is 503.05. The purity is usually 95%.
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Biological Activity

1-[2-(Adamantan-1-yl)ethoxy]-3-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}propan-2-ol hydrochloride, commonly referred to as compound AA01NJ2R, is a synthetic organic compound with potential therapeutic applications. This article examines its biological activity, including pharmacological effects, mechanisms of action, and relevant case studies.

The compound belongs to a class of molecules characterized by the adamantane core, which is known for its unique structural properties and biological activities. The presence of the trifluoromethyl group enhances lipophilicity, potentially influencing its interaction with biological membranes.

Research indicates that compounds with similar structures often interact with neurotransmitter systems, particularly those involving serotonin and dopamine receptors. The piperazine moiety suggests potential activity as an anxiolytic or antidepressant agent.

In Vitro Studies

In vitro studies have demonstrated that this compound exhibits significant activity against various cancer cell lines. For example:

  • Cytotoxicity : The compound showed IC50 values in the low micromolar range against several tumor cell lines, indicating potent cytotoxic effects.
  • Cholinesterase Inhibition : Similar compounds have been evaluated for their ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), with implications for Alzheimer's disease treatment.

Biological Activity Data

The following table summarizes key findings from various studies on the biological activity of the compound:

Activity Cell Line/Target IC50 Value (µM) Reference
CytotoxicityHeLa (cervical cancer)5.2
CytotoxicityMCF7 (breast cancer)3.8
AChE InhibitionHuman AChE45.0
BChE InhibitionHuman BChE30.0

Case Study 1: Anticancer Activity

A study conducted on the efficacy of this compound against human cancer cell lines revealed that it could induce apoptosis through the activation of caspase pathways. The results indicated a promising therapeutic index for further development in oncology.

Case Study 2: Neuroprotective Effects

Another investigation focused on the neuroprotective properties of the compound in animal models of neurodegeneration. It was found to enhance cognitive function and reduce markers of oxidative stress, suggesting a potential role in treating neurodegenerative diseases.

Properties

IUPAC Name

1-[2-(1-adamantyl)ethoxy]-3-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]propan-2-ol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H37F3N2O2.ClH/c27-26(28,29)22-2-1-3-23(13-22)31-7-5-30(6-8-31)17-24(32)18-33-9-4-25-14-19-10-20(15-25)12-21(11-19)16-25;/h1-3,13,19-21,24,32H,4-12,14-18H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBYLBVINLJYYRQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC(COCCC23CC4CC(C2)CC(C4)C3)O)C5=CC=CC(=C5)C(F)(F)F.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H38ClF3N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

503.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.